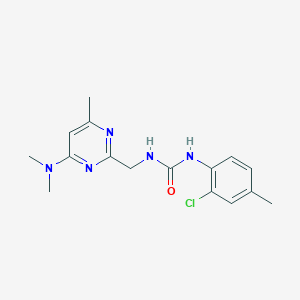

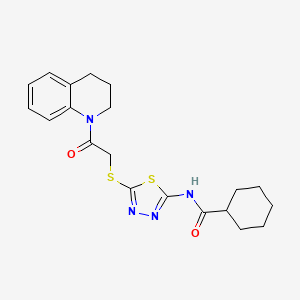

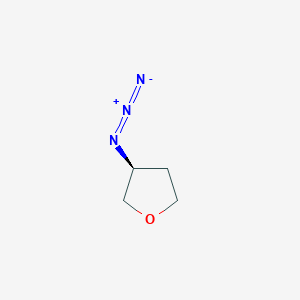

![molecular formula C10H9N3O3 B2571362 {2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea CAS No. 1445759-18-1](/img/structure/B2571362.png)

{2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“{2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea” is a complex organic compound that contains a cyano group (-CN), a urea group (NH2CONH2), and a 3-methylfuran group . The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines and cyanoacetates . For instance, N-cyanoacetamides can be prepared by treating various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a 3-methylfuran ring, a cyano group, and a urea group . Detailed structural analysis would typically involve spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR .Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. Cyanoacetamide derivatives, for example, are known to participate in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of a cyano group could influence its polarity, while the 3-methylfuran group could contribute to its aromaticity .科学的研究の応用

Synthesis and Organic Chemistry

The synthesis of ureas and their derivatives, including compounds similar to "{2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea", involves innovative organic reactions that enhance the efficiency of producing hydroxamic acids and ureas from carboxylic acids. Techniques such as the Lossen rearrangement have been optimized for the synthesis of ureas without racemization, presenting a mild and environmentally friendly approach for generating diverse urea compounds. These methodologies have found significant applications in the development of pharmaceuticals and agrochemicals, demonstrating the versatility and importance of urea derivatives in organic synthesis (Thalluri et al., 2014).

Heterocyclic Chemistry

Urea derivatives serve as key precursors in the facile synthesis of poly-functionalized heterocycles, such as pyrimidines. By exploiting the reactivity of the free amino group in cyano-acetyl urea compounds, researchers have developed methodologies to construct diverse pyrimidine structures under varying conditions. This has implications for discovering new materials and active pharmaceutical ingredients, showcasing the compound's utility in heterocyclic chemistry and drug discovery (Othman et al., 2018).

Photocatalysis and Environmental Applications

In the realm of materials science, urea and its derivatives have been employed as novel organo-catalysts for the synthesis of densely functionalized heterocycles. These catalytic processes are not only highly efficient but also environmentally benign, offering a sustainable route for the generation of important chemical scaffolds. The application extends to the development of photocatalysts for environmental remediation and sustainable chemistry solutions (Brahmachari & Banerjee, 2014).

Biotechnological Implications

The structural and functional versatility of urea derivatives, including those similar to "this compound", has biotechnological implications, especially in the development of novel antimicrobial and anticancer agents. Synthesis and evaluation of urea-based compounds have led to the discovery of new molecules with significant biological activities, offering potential therapeutic options for treating various diseases (Shankar et al., 2017).

作用機序

特性

IUPAC Name |

N-carbamoyl-2-cyano-3-(3-methylfuran-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-6-2-3-16-8(6)4-7(5-11)9(14)13-10(12)15/h2-4H,1H3,(H3,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTMZMCOZPWYAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C=C(C#N)C(=O)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

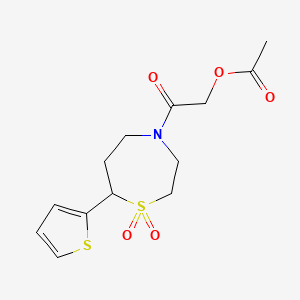

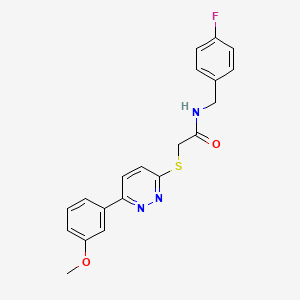

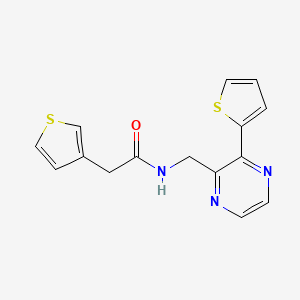

![4-fluoro-3-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2571279.png)

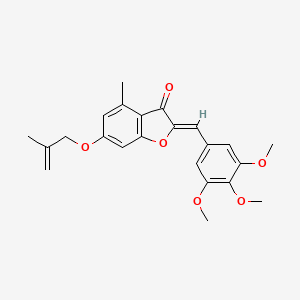

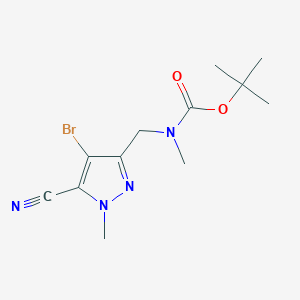

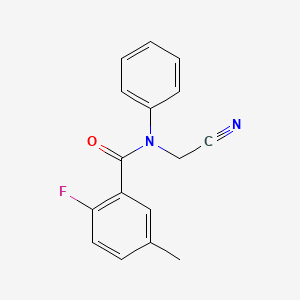

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate](/img/structure/B2571280.png)

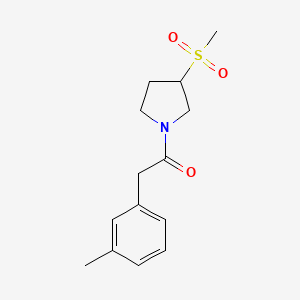

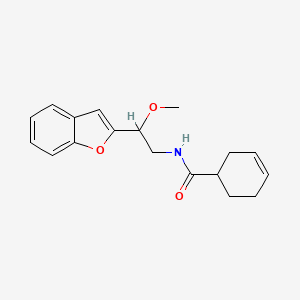

![2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol](/img/structure/B2571283.png)